A Technical Guide to 4-Cyanobenzoyl Chloride (CAS 6068-72-0): Properties, Synthesis, and Applications
A Technical Guide to 4-Cyanobenzoyl Chloride (CAS 6068-72-0): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanobenzoyl chloride (CAS number: 6068-72-0), an aromatic acyl chloride, is a pivotal intermediate in the fields of pharmaceutical synthesis, materials science, and organic chemistry.[1][2] Its bifunctional nature, featuring a reactive acyl chloride group and a cyano moiety, makes it a versatile building block for the construction of complex molecular architectures.[3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, safety and handling, and key applications of 4-cyanobenzoyl chloride, with a focus on its role in drug development and materials science.
Physicochemical and Spectroscopic Properties
4-Cyanobenzoyl chloride is an off-white to pale yellow crystalline powder.[1] It is sensitive to moisture and should be handled under anhydrous conditions.[1] Key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of 4-Cyanobenzoyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 6068-72-0 | [1] |
| Molecular Formula | C₈H₄ClNO | [1] |
| Molecular Weight | 165.58 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Melting Point | 68-71 °C | [1] |
| Boiling Point | 110 °C at 2 mmHg | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, chloroform, and dimethylformamide (DMF).[5][6] |
Table 2: Spectroscopic Data for 4-Cyanobenzoyl Chloride
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) | [7] |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 165.9, 134.7, 132.6, 129.9, 118.1, 115.1 | [7] |
| IR (KBr, νₘₐₓ/cm⁻¹) | 3101, 3051, 2229 (C≡N), 1772 (C=O), 1739, 1597, 1401, 1287, 1211, 1167, 896, 851, 634 | [7] |
| HR-MS (ESI) | m/z: [M + H]⁺ calculated for C₈H₄ClNO + H⁺ 166.0053, found 166.0054 | [7] |
Synthesis of 4-Cyanobenzoyl Chloride
A common and efficient laboratory-scale synthesis of 4-cyanobenzoyl chloride involves the reaction of 4-cyanobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[7]
Experimental Protocol: Synthesis from 4-Cyanobenzoic Acid[7]
-
Reaction Setup: To a flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (1.0 equivalent).
-
Addition of Reagents: Under a fume hood, add thionyl chloride (1.2 equivalents) in batches to the 4-cyanobenzoic acid with stirring. Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain with continuous stirring for approximately 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool. Excess thionyl chloride can be removed by distillation. The crude product is then distilled under reduced pressure to afford 4-cyanobenzoyl chloride as a white solid.
Safety and Handling
4-Cyanobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[8]
Table 3: Hazard and Safety Information for 4-Cyanobenzoyl Chloride
| Hazard Information | Precautionary Measures | Reference(s) |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [8] |
| Signal Word | Danger | [8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area. | [8] |
| Handling | Keep container tightly closed. Avoid contact with skin and eyes. Do not ingest or inhale. Keep away from moisture. | [9] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and alcohols. Store under an inert atmosphere. | [4][9] |
| First Aid | If swallowed: Rinse mouth. Do NOT induce vomiting. If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
Reactivity and Applications
The high electrophilicity of the acyl chloride group makes 4-cyanobenzoyl chloride a versatile reagent for acylation reactions.[3] It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.[3][5] This reactivity is fundamental to its application in the synthesis of more complex molecules.
Pharmaceutical Synthesis
4-Cyanobenzoyl chloride is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] It is particularly valuable in the development of anti-inflammatory and analgesic drugs.[5] The 4-cyanobenzoyl moiety can be introduced into target molecules to modulate their biological activity.
Experimental Protocol: General Amide Synthesis (Schotten-Baumann Conditions) [10]
This protocol is a general method for the acylation of amines and can be adapted for use with 4-cyanobenzoyl chloride.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in an aprotic solvent such as dichloromethane (B109758) (DCM).
-
Base Addition: Add a suitable base, for example, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) (1.0-1.2 equivalents).
-
Acylation: Slowly add a solution of 4-cyanobenzoyl chloride (1.0-1.2 equivalents) in DCM to the amine solution, typically at 0 °C or room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Materials Science
In materials science, 4-cyanobenzoyl chloride is used to synthesize specialized polymers and functional materials.[1][5] The incorporation of the 4-cyanobenzoyl group can enhance properties such as thermal stability, chemical resistance, and optical characteristics, leading to the development of advanced materials for electronics and coatings.[1][5] It is also used in the synthesis of liquid crystalline compounds.
Conclusion
4-Cyanobenzoyl chloride is a highly valuable and versatile chemical intermediate with significant applications in both pharmaceutical development and materials science. Its dual functionality allows for a wide range of chemical transformations, making it an essential tool for chemists in academia and industry. Proper handling and storage are crucial due to its corrosive and moisture-sensitive nature. The synthetic protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Cyanobenzoyl chloride | 6068-72-0 | Benchchem [benchchem.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Amide Synthesis [fishersci.co.uk]
